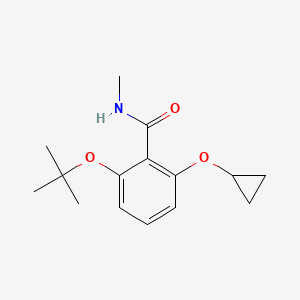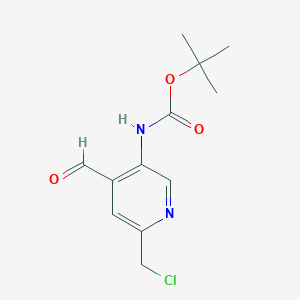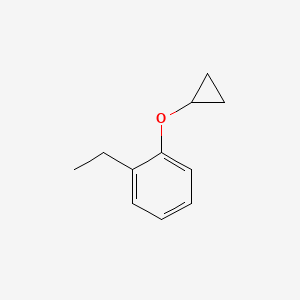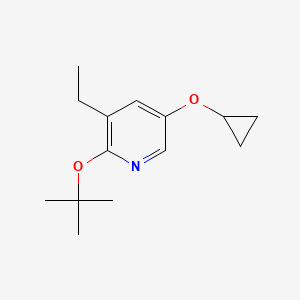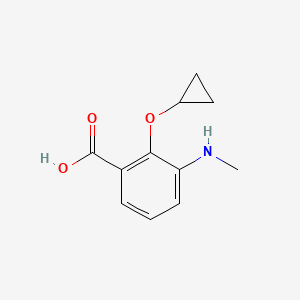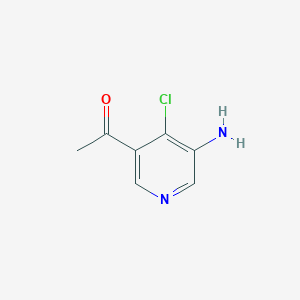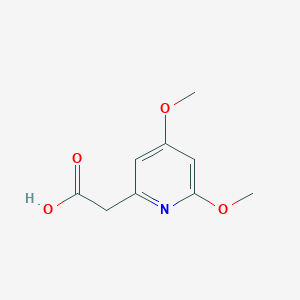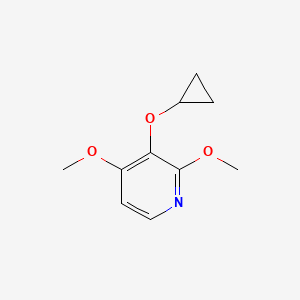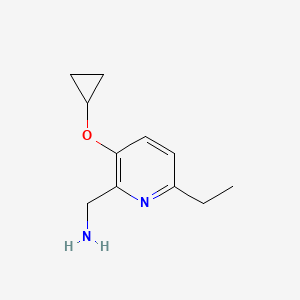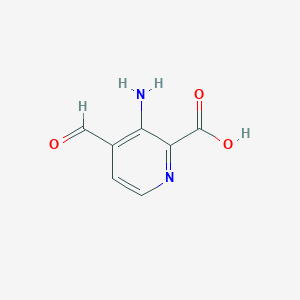
3-Amino-4-formylpyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-formylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with formic acid under controlled conditions to introduce the formyl group at the 4-position of the pyridine ring. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: 3-Carboxy-4-formylpyridine-2-carboxylic acid
Reduction: 3-Amino-4-hydroxymethylpyridine-2-carboxylic acid
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-formylpyridine-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-4-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and formyl groups in its structure allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Aminopyridine-4-carboxylic acid
- 2-Amino-isonicotinic acid
- 4-Aminopyridine-2-carboxylic acid
Uniqueness
3-Amino-4-formylpyridine-2-carboxylic acid is unique due to the presence of both amino and formyl groups in its structure, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C7H6N2O3 |
|---|---|
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
3-amino-4-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-5-4(3-10)1-2-9-6(5)7(11)12/h1-3H,8H2,(H,11,12) |
InChI-Schlüssel |
KGNNWGIKWQKJCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


